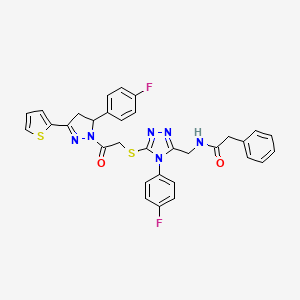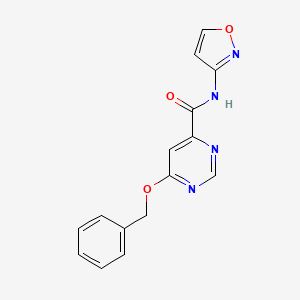
6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide" is a synthetic molecule that may be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related pyrimidine derivatives, which can be useful in understanding the context in which such a compound might be studied.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones involves a two-step approach starting from 1,4-naphthoquinone and aryl-aldehydes . Similarly, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides is described with two variants, one being a nine-step process and the other a four-step process . These methods could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The structure of pyrimidine derivatives is often confirmed using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the structures of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles were confirmed using these techniques . The molecular structure of "this compound" would likely be analyzed similarly to ensure the correct synthesis and to understand its conformation and potential binding sites.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and rearrangement. The thermolysis of 6-(benzylidenehydrazino)uracils, for example, leads to oxidative cyclization to form pyrazolo[3,4-d]pyrimidines . These types of reactions could be relevant to the chemical behavior of "this compound" under different conditions, influencing its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their structure. Compounds with similar structures have shown interesting properties such as aggregation-induced emission (AIE) and multi-stimuli-responsive behavior . The photophysical properties of these compounds are often studied using spectroscopic techniques, and their behavior in different environments can provide insights into their potential applications. The properties of "this compound" would likely be influenced by its benzyloxy and isoxazolyl substituents, affecting its solubility, fluorescence, and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a study on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole in some cases (Kolisnyk et al., 2015).
Anticancer and Anti-inflammatory Agents
Novel pyrimidine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. A study involving the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their efficacy as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidine derivatives have been synthesized and tested for their cytotoxic effects on cancer cells and 5-lipoxygenase inhibition, demonstrating promising anticancer and anti-inflammatory potential. This underscores the versatility of pyrimidine derivatives in targeting various biological pathways (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVLOKDGEUGRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

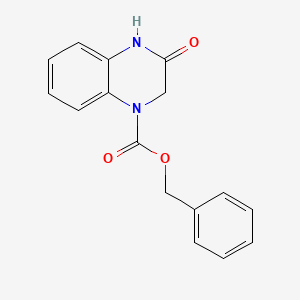
![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

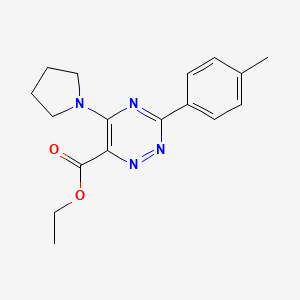

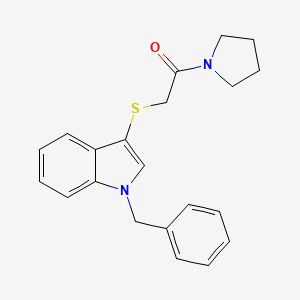
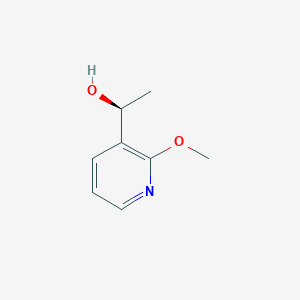

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
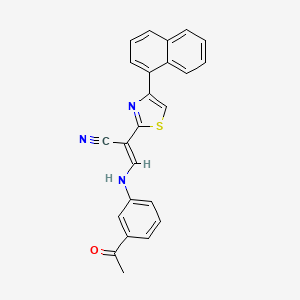
![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
